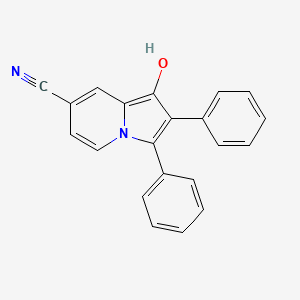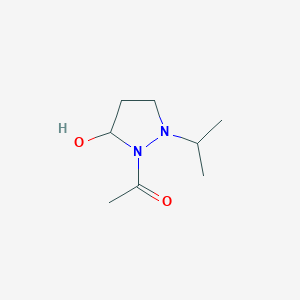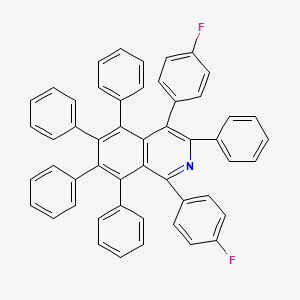
1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central isoquinoline core substituted with multiple phenyl and fluorophenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Substitution Reactions: The phenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of strong Lewis acids such as aluminum chloride (AlCl3) to facilitate the substitution.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and scalability.
Chemical Reactions Analysis
1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common reagents and conditions for these reactions include strong acids or bases, high temperatures, and the use of inert atmospheres to prevent unwanted side reactions
Scientific Research Applications
1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme activity or as a ligand for receptor binding studies.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline can be compared with other similar compounds, such as:
1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine: This compound shares the fluorophenyl groups but has a pyrazole core instead of an isoquinoline core.
1,4-Bis(4-fluorobenzyl)piperazine: This compound features a piperazine ring with fluorobenzyl substitutions, differing in both the core structure and the type of substitutions.
Bis(4-fluorophenyl)methanol: This simpler compound has a methanol core with two fluorophenyl groups, lacking the complexity of the isoquinoline structure.
The uniqueness of this compound lies in its highly substituted isoquinoline core, which imparts distinct chemical and biological properties not found in the simpler analogs.
Properties
CAS No. |
138181-07-4 |
|---|---|
Molecular Formula |
C51H33F2N |
Molecular Weight |
697.8 g/mol |
IUPAC Name |
1,4-bis(4-fluorophenyl)-3,5,6,7,8-pentakis-phenylisoquinoline |
InChI |
InChI=1S/C51H33F2N/c52-41-30-26-38(27-31-41)47-48-45(36-20-10-3-11-21-36)43(34-16-6-1-7-17-34)44(35-18-8-2-9-19-35)46(37-22-12-4-13-23-37)49(48)51(40-28-32-42(53)33-29-40)54-50(47)39-24-14-5-15-25-39/h1-33H |
InChI Key |
CFAKBLJTFJIDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C(=NC(=C3C6=CC=C(C=C6)F)C7=CC=CC=C7)C8=CC=C(C=C8)F)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)
![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)
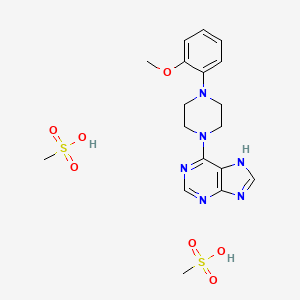
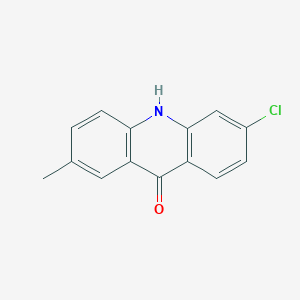
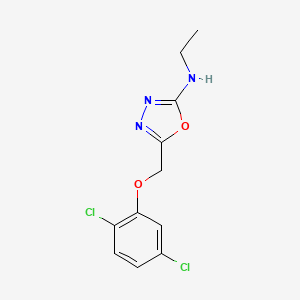
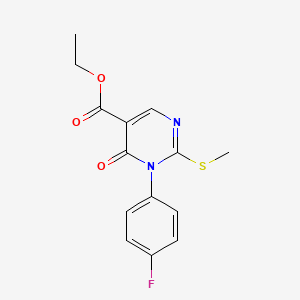
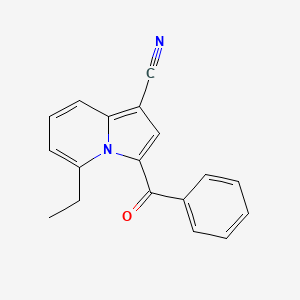
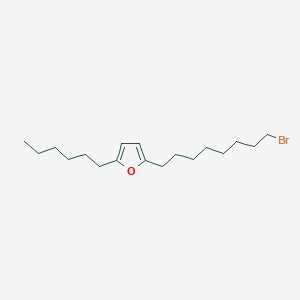
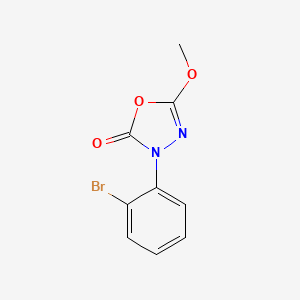
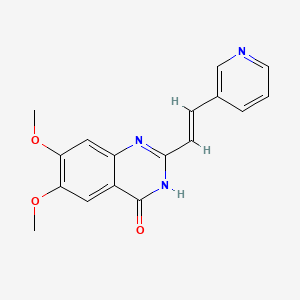
![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
![4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12918523.png)
